molecular formula C5H6N2O3 B3047568 Ethyl 3-diazo-2-oxopropanoate CAS No. 14214-10-9

Ethyl 3-diazo-2-oxopropanoate

Cat. No. B3047568
Key on ui cas rn: 14214-10-9
M. Wt: 142.11
InChI Key: JFADAFQNHSDFKQ-UHFFFAOYSA-N
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Patent
US04785012

Procedure details

If one is unable to obtain 5-formyloxazole from commercial sources, one may prepare the compound under the procedure disclosed by J. Ratusky and F. Sorm, Chem. Listy, 51, 1091 (1957), or by following the steps in Scheme III. In the first step of Scheme III, an equimolar mixture of ethyl oxalyl chloride (which is commercially available, e.g., from Aldrich Chemical Co.), diazomethane, and triethylamine in diethyl ether is allowed to react at 20° C. for 4 hours to produce ethyl 2-oxo-3-diazopropionate (15). In the second step, the 2-oxo-3-diazopropionate (15) is pyrolyzed in the presence of hydrogen cyanide to generate a carbene intermediate, which then adds to the cyanide in a 1,3-dipolar addition. For example, 2-oxo-3-diazopropionate is heated at 80°-100° C. in digylme in the presence of a catalytic amount of copper powder. After a few minutes, an equimolar amount of hydrogen cyanide is slowly bubbled into the solution, and hating continued for an additional three hours. The product is isolated and purified by conventional means to yield ethyl 5-carboxyoxazole (16). The ethyl 5-carboxyoxazole is converted to 5-formyloxazole in the same manner as ethyl 4-carboxyoxazole (12) is converted to 4-formyloxazole (see Scheme II, steps 5-7).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carbene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-oxo-3-diazopropionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH:8]=[N+:9]=[N-])[C:3]([O:5]CC)=[O:4].C#N.[C-]#N.O=[C:16]([CH:20]=[N+]=[N-])[C:17]([O-])=O>[Cu]>[CH2:16]([C:20]1[O:1][C:2]([C:3]([OH:5])=[O:4])=[CH:8][N:9]=1)[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C(=O)OCC)C=[N+]=[N-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Step Three
Name
carbene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N
Step Five
Name
2-oxo-3-diazopropionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C(=O)[O-])C=[N+]=[N-]
Step Six
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After a few minutes
CUSTOM
Type
CUSTOM
Details
an equimolar amount of hydrogen cyanide is slowly bubbled into the solution
CUSTOM
Type
CUSTOM
Details
The product is isolated
CUSTOM
Type
CUSTOM
Details
purified by conventional means

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)C=1OC(=CN1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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